Macadamia ternifolia seed oil detailed phytochemical profile
Macadamia ternifolia seed oil detailed phytochemical profile
An In-depth Technical Guide to the Phytochemical Profile of Macadamia ternifolia Seed Oil
Introduction
Macadamia ternifolia, a species of evergreen tree native to Australia, is the source of macadamia nuts, from which a highly valued oil is extracted.[1][2] This oil, often produced through cold-pressing, is recognized for its light, non-greasy texture and a favorable fatty acid profile, making it a prominent ingredient in the cosmetic, nutraceutical, and food industries.[3][4][5][6] Its chemical composition is similar to that of human sebum, contributing to its excellent emollient and skin-hydrating properties.[2][7] Beyond its primary lipid components, Macadamia ternifolia seed oil contains a diverse array of bioactive phytochemicals, including phytosterols, tocopherols, squalene, and phenolic compounds, which contribute to its antioxidant and protective effects.[4][8]
This technical guide provides a detailed examination of the phytochemical profile of Macadamia ternifolia seed oil, presenting quantitative data, analytical methodologies, and the biological significance of its key constituents for researchers, scientists, and drug development professionals.
Major Phytochemical Constituents
The seed oil of Macadamia ternifolia is predominantly composed of triglycerides, with a significant concentration of monounsaturated fatty acids. It also contains a variety of minor but biologically important compounds in its unsaponifiable fraction.
Fatty Acid Profile
Macadamia ternifolia seed oil is distinguished by its high content of monounsaturated fatty acids (MUFA), which can exceed 80%.[7][9] The most abundant of these is oleic acid (C18:1), followed by a uniquely high concentration of palmitoleic acid (C16:1), an omega-7 fatty acid that is a key component of human skin sebum.[2][3][7][9] The saturated fatty acid content is comparatively low.[10][11] This composition makes the oil highly stable against oxidation.[9]
Phytosterols
Phytosterols are plant-derived sterols structurally similar to cholesterol that are known to help strengthen the skin's barrier function.[12] Macadamia oil contains a significant concentration of these compounds, with β-sitosterol being the most prevalent.[4][13][14] Other phytosterols present in smaller quantities include campesterol, stigmasterol, and avenasterol.[4][13][14]
Tocochromanols (Vitamin E)
The vitamin E activity in macadamia oil is attributed to a combination of tocopherols and tocotrienols. While the overall concentration can be modest compared to other oils, these compounds are potent antioxidants.[4][15] The most commonly reported forms are α-tocopherol and various tocotrienols, though concentrations can vary significantly based on cultivar, ripeness, and processing methods.[4][16] Some studies have reported very low or even undetectable levels of certain tocopherols in refined oils.[4][17] Tocotrienols are noted for being more powerful antioxidants than tocopherols.[4]
Squalene
Squalene is a lipid naturally produced by human sebaceous glands that helps to keep the skin hydrated.[7][15] Its presence in macadamia oil contributes to the oil's moisturizing properties and helps reduce oxidative stress on the skin by preventing moisture loss.[7]
Phenolic Compounds
Cold-pressed macadamia oil contains a variety of phenolic compounds, which are powerful antioxidants that help protect against free radical damage.[4] Though present in smaller concentrations than the lipid components, these compounds contribute to the oil's overall stability and bioactivity. Identified phenolics include phenolic acids like caffeic acid and p-hydroxybenzoic acid, as well as flavonoids such as luteolin and apigenin 7-glucoside.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for the key phytochemicals found in Macadamia ternifolia seed oil, compiled from various studies. Values can vary depending on the macadamia cultivar, geographical origin, extraction method, and analytical technique.
Table 1: Fatty Acid Composition (% of Total Fatty Acids)
| Fatty Acid | Common Name | Type | Concentration Range (%) | References |
|---|---|---|---|---|
| C16:0 | Palmitic Acid | Saturated | 7.0 - 10.1 | [9][11][18][19] |
| C18:0 | Stearic Acid | Saturated | 2.0 - 6.2 | [11][18] |
| C20:0 | Arachidic Acid | Saturated | 2.0 - 4.0 | [11][18] |
| C16:1 | Palmitoleic Acid | Monounsaturated | 7.0 - 33.0 | [2][14][18][19] |
| C18:1 | Oleic Acid | Monounsaturated | 41.36 - 75.0 | [14][18][19][20] |
| C18:2 | Linoleic Acid | Polyunsaturated | 2.0 - 5.0 |[18] |
Table 2: Phytosterol Content (mg/g or mg/100g of Oil)
| Phytosterol | Concentration Range | References |
|---|---|---|
| β-Sitosterol | 0.66 - 2.11 mg/g | [4][14] |
| Campesterol | 0.07 - 0.16 mg/g | [4][14] |
| Stigmasterol | 0.001 - 0.02 mg/g | [4][14] |
| Avenasterol | 0.04 - 0.29 mg/g | [4][13] |
| Total Phytosterols | ~165 - 257 mg/100g |[13][16] |
Table 3: Tocochromanol (Vitamin E) Content (µg/g of Oil)
| Tocochromanol | Concentration Range (µg/g) | References |
|---|---|---|
| α-Tocopherol | 0.8 - 3.12 | [4][17] |
| γ-Tocopherol | 0.59 - 2.03 | [4] |
| δ-Tocopherol | 3.5 - 4.8 | [17] |
| α-Tocotrienol | 14.0 - 46.83 | [4] |
| γ-Tocotrienol | 9.04 - 22.23 | [4] |
| δ-Tocotrienol | 3.00 - 17.66 | [4] |
| Total Tocochromanols | 30.15 - 91.59 |[4] |
Table 4: Minor Bioactive Compounds
| Compound | Concentration Range | References |
|---|---|---|
| Squalene | 72 - 186.4 µg/g | [14][16] |
| Caffeic Acid | ~0.80 µg/g | [4] |
| p-Hydroxybenzoic Acid | ~0.43 µg/g | [4] |
| Luteolin | ~0.52 µg/g | [4] |
| Apigenin 7-glucoside | ~0.61 µg/g | [4] |
| Total Phenols (Folin-Ciocalteu) | ~22.5 mg GAE/100g |[4] |
Experimental Protocols
The characterization of phytochemicals in macadamia oil involves several key analytical steps, from extraction to chromatographic separation and detection.
Oil Extraction
-
Cold Pressing : This is a mechanical extraction method without the use of heat or chemical solvents.[3][4] It is preferred for producing high-quality oil as it preserves minor nutrients like vitamins and phenolic compounds.[4] The nuts are simply crushed to extract the oil, which is then typically filtered.[3]
-
Soxhlet Extraction : A solvent-based method used for determining total lipid content. The ground nut powder is placed in a thimble and repeatedly washed with a solvent (e.g., petroleum ether) at an elevated temperature (e.g., 80°C) for several hours to extract the oil.[21][22] This method achieves a high yield but may degrade some heat-sensitive compounds.[23]
Analysis of Fatty Acid Methyl Esters (FAMEs)
-
Protocol : Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
-
Sample Preparation (Transesterification) : The oil's triglycerides are converted into fatty acid methyl esters (FAMEs) for volatility. This is typically achieved by reacting the oil with potassium hydroxide in methanol and n-hexane.[24]
-
GC-FID Conditions :
-
Column : BPX capillary column (e.g., 60 m × 0.22 mm, 0.25 µm film thickness).[16]
-
Carrier Gas : Nitrogen at a flow rate of 1.0 mL/min.[16]
-
Temperature Program : Initial temperature of 60°C, ramped to 170°C at 10°C/min, then to 230°C at 3°C/min, and held for 15 minutes.[16]
-
Injector Temperature : 225°C.[16]
-
Detector Temperature : 250°C (FID).[16]
-
-
Identification : FAMEs are identified by comparing their retention times with those of known standards.[16]
Analysis of Phytosterols
-
Protocol : Gas Chromatography (GC) with Flame Ionization Detection (FID).
-
Sample Preparation (Saponification & Extraction) :
-
An oil sample (e.g., 250 mg) is mixed with an internal standard (e.g., 1.0 mL of 5α-cholestane) and 3.0 mL of methanolic potassium hydroxide (2.0 mol/L).[16]
-
The mixture is saponified at 85°C for 1 hour to break the ester bonds and free the sterols.[16]
-
After cooling, the unsaponifiable matter (containing phytosterols) is extracted multiple times using n-hexane and distilled water.[16]
-
-
GC-FID Conditions :
Analysis of Tocopherols and Tocotrienols
-
Protocol : High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection.
-
Sample Preparation : A sample of oil (e.g., 0.1 g) is dissolved in n-hexane (e.g., 10.0 mL) and filtered through a 0.45 µm organic filter.[16]
-
HPLC Conditions :
Analysis of Phenolic Compounds
-
Protocol : Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Methodology : LC-MS provides high selectivity and sensitivity for identifying and quantifying individual phenolic compounds.[25]
-
LC-MS Conditions (General Example) :
Visualizations: Workflows and Pathways
The following diagrams illustrate the analytical workflow for phytochemical analysis and a representative biological pathway influenced by these compounds.
Caption: Experimental workflow for phytochemical analysis of macadamia seed oil.
References
- 1. Macadamia Ternifolia Seed Oil - Description [tiiips.com]
- 2. Macadamia nut oil - Macadamia Ternifolia Seed Oil - Cosmacon [cosmacon.de]
- 3. specialchem.com [specialchem.com]
- 4. mdpi.com [mdpi.com]
- 5. macadamia ternifolia seed oil [thegoodscentscompany.com]
- 6. lesielle.com [lesielle.com]
- 7. thekolsocial.com [thekolsocial.com]
- 8. us.typology.com [us.typology.com]
- 9. Macadamia Ternifolia Seed Oil | Cosmetic Ingredients Guide [ci.guide]
- 10. Healthful new oil from macadamia nuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hort [journals.ashs.org]
- 12. Macadamia Ternifolia Seed Oil Phytosterol Esters - Description [tiiips.com]
- 13. researchgate.net [researchgate.net]
- 14. Fatty acid profile, tocopherol, squalene and phytosterol content of walnuts, almonds, peanuts, hazelnuts and the macadamia nut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. helenatur.com [helenatur.com]
- 16. Comparative Study of Chemical Compositions and Antioxidant Capacities of Oils Obtained from 15 Macadamia (Macadamia integrifolia) Cultivars in China - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. glenncorp.com [glenncorp.com]
- 19. skinsort.com [skinsort.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
